molecular formula C15H11N5O3S B11236413 1-[(Z)-(5-nitro-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea

1-[(Z)-(5-nitro-2-oxo-indolin-3-ylidene)amino]-3-phenyl-thiourea

Cat. No.: B11236413
M. Wt: 341.3 g/mol
InChI Key: JKPODAQUJVLRFT-UHFFFAOYSA-N
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Description

3-{[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA typically involves the reaction of indole derivatives with thiourea derivatives. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-{[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}-1-PHENYLTHIOUREA is unique due to the presence of both the indole and thiourea moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H11N5O3S

Molecular Weight

341.3 g/mol

IUPAC Name

1-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-3-phenylthiourea

InChI

InChI=1S/C15H11N5O3S/c21-14-13(11-8-10(20(22)23)6-7-12(11)17-14)18-19-15(24)16-9-4-2-1-3-5-9/h1-8,17,21H,(H,16,24)

InChI Key

JKPODAQUJVLRFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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